2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate

Description

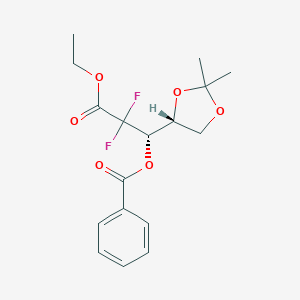

This compound (CAS: 143234-92-8) is a fluorinated sugar derivative with a benzoate ester functional group. Its structure combines a difluoro-modified pentonic acid backbone, an isopropylidene-protected diol, and an ethyl benzoate moiety. It is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the production of nucleoside analogs like Gemcitabine, a chemotherapeutic agent . Suppliers such as Hubei Deao Huayan Medical Technology and Chemos offer it in high purity (≥95%) for research and industrial applications, though availability may vary due to discontinuation by some distributors (e.g., CymitQuimica) .

Properties

IUPAC Name |

[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWGKDXWCKGRHY-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576675 | |

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143234-92-8 | |

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is a derivative of ribose and has been explored for its applications in the synthesis of nucleosides and other biologically active molecules.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆F₂O₅ |

| Molecular Weight | 254.228 g/mol |

| Density | 1.232 g/cm³ |

| Boiling Point | 338.4 ºC |

| Flash Point | 158.5 ºC |

Synthesis and Applications

This compound is primarily used as an intermediate in the preparation of ribose sugar derivatives, which are essential for the synthesis of nucleosides that exhibit antiviral and anticancer properties. The synthesis typically involves multi-step reactions including tosylation and cyclization processes to yield the desired product with high purity .

Enzyme Inhibition

The structural modifications introduced by the difluorination may enhance the binding affinity to viral polymerases or other targets involved in viral replication. Similar compounds have been evaluated for their ability to inhibit enzymes critical for viral lifecycle processes, indicating that this compound could also exhibit enzyme inhibition characteristics .

Case Studies

- Antiviral Activity Assessment : In a study evaluating various difluorinated nucleosides, it was found that certain derivatives demonstrated moderate activity against HIV-1 and other viruses. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of such compounds .

- Synthesis and Biological Evaluation : A synthetic pathway was developed for producing 2-deoxy-2,2-difluoro nucleosides which were subsequently tested for cytotoxicity and antiviral activity. The results indicated that while some derivatives exhibited promising activity against specific viral strains, others showed limited efficacy .

Scientific Research Applications

Synthesis of Nucleoside Analogues

One of the primary applications of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate is as an intermediate in the synthesis of nucleoside analogues. These analogues are crucial in antiviral and anticancer drug development. The presence of fluorine can enhance the biological activity and metabolic stability of these compounds, making them valuable in pharmaceutical formulations .

Building Block for Sugar Derivatives

This compound serves as a versatile building block for the preparation of various ribose sugar derivatives. These derivatives are essential in the synthesis of glycosides and other carbohydrate-based compounds utilized in drug design and development .

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds exhibit unique pharmacokinetic properties. The incorporation of fluorine into organic molecules often leads to increased lipophilicity and improved binding affinity to biological targets. As such, this compound is studied for its potential applications in developing drugs with enhanced efficacy against various diseases .

Case Study 1: Antiviral Drug Development

Research has demonstrated that nucleoside analogues derived from this compound exhibit significant antiviral activity against viruses such as HIV and Hepatitis C. Studies indicate that these analogues can inhibit viral replication effectively while exhibiting low toxicity to host cells .

Case Study 2: Anticancer Agents

Another study focused on synthesizing fluorinated sugar derivatives from this compound showed promising results in inhibiting cancer cell growth. The fluorine substitution was found to enhance the selectivity of these compounds towards cancer cells compared to normal cells, suggesting a potential pathway for developing targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Key Structural and Configurational Differences

| Compound Name | CAS Number | Configuration | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate | 143234-92-8 | D-threo | ~382.3* | Difluoro, isopropylidene, benzoate |

| 2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-L-erythro-pentonic Acid Ethyl Ester | 95058-93-8 | L-erythro | 254.23 | Difluoro, isopropylidene, ethyl ester |

| 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-erythro-pentonic Acid Ethyl Ester | 95058-92-7 | D-erythro | ~338.3* | Difluoro, isopropylidene, ethyl ester |

| Ethyl Benzoate | 93-89-0 | N/A | 150.17 | Simple benzoate ester |

*Estimated based on structural similarity.

- Stereochemical Variance : The D-threo configuration of the target compound distinguishes it from erythro isomers (e.g., D- or L-erythro), which exhibit different spatial arrangements of hydroxyl and fluorine groups. This impacts biological activity and synthetic utility .

- Functional Group Complexity : Unlike simpler benzoates (e.g., ethyl benzoate), the target compound’s difluoro and isopropylidene groups enhance steric hindrance and metabolic stability, making it suitable for specialized pharmaceutical synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | L-erythro Isomer (95058-93-8) | Ethyl Benzoate |

|---|---|---|---|

| Molecular Weight | ~382.3 | 254.23 | 150.17 |

| LogP (Predicted) | ~1.5 (hydrophobic) | 0.8 | 1.9 |

| Hydrogen Bond Donors | 1 | 1 | 0 |

| Hydrogen Bond Acceptors | 7 | 7 | 2 |

| Stability | High (fluorine, rigid rings) | Moderate | Low |

- Polarity : The target compound’s multiple oxygen atoms (from ester and dioxolane groups) and fluorine substituents increase polarity compared to ethyl benzoate, affecting solubility in organic solvents .

- Thermal Stability : The isopropylidene group and fluorine atoms enhance thermal stability, reducing degradation during synthetic processes .

Table 3: Application Comparison

| Compound | Primary Use | Industry | Price (USD) |

|---|---|---|---|

| Target Compound | Intermediate for Gemcitabine synthesis | Pharmaceuticals | $480 (TRC brand) |

| L-erythro Isomer | Research chemical | Academia | ~$200 (estimated) |

| Ethyl Benzoate | Solvent, fragrance ingredient | Cosmetics, Food | <$50 |

- Pharmaceutical Utility : The target compound’s D-threo configuration is critical for synthesizing bioactive nucleosides, whereas erythro isomers may lack efficacy or introduce toxicity .

Preparation Methods

Stereoselective Reformatsky Reaction with Chiral Ligands

A pivotal method for constructing the difluoro-sugar backbone involves a Reformatsky reaction between 2,2-dimethyl-4H-1,3-dioxane-4-one and difluorobromoacetic acid derivatives. The reaction employs a monovalent copper salt (e.g., CuI) and a chiral δ-amino alcohol ligand to enforce stereocontrol at the C3 position . Under inert conditions, the zinc enolate of difluorobromoacetic acid ethyl ester reacts with the dioxane ketone, yielding a β-hydroxy ester intermediate with >98% enantiomeric excess (ee) .

Key parameters include:

-

Temperature : −20°C to 0°C to minimize racemization.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Ligand : (S)-Diphenylprolinol or derivatives for optimal stereoselectivity .

Post-reaction, the intermediate undergoes hydrolysis under mildly acidic conditions (pH 4–5) to cleave the acetonide protective group, followed by lactonization to form a γ-lactone. Benzoylation with benzoyl chloride in pyridine affords the final benzoate ester in 72–78% overall yield .

Selective Reduction and Crystallization of Erythro/Threo Diastereomers

An alternative route starts with a racemic mixture of erythro and threo isomers of 3-hydroxy-2,2-difluoro-3-(2,2-dimethyldioxolan-4-yl)propionic acid ethyl ester. Hydrolysis with dilute HCl (0.1–0.5 M) at 40–50°C selectively opens the lactone ring, forming a diol intermediate . Subsequent benzoylation with excess benzoyl chloride (3 equiv) in DCM yields a diastereomeric mixture of dibenzoates.

Separation is achieved via fractional crystallization:

-

Solvent System : Ethyl acetate/diisopropyl ether (3:1 v/v).

One-Pot Tandem Deprotection-Benzoylation

A streamlined one-pot synthesis avoids isolating unstable intermediates. The protected difluoro-lactone (e.g., 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentono-1,4-lactone) is treated with aqueous H2SO4 (5% v/v) in THF at 25°C for 2 hours, simultaneously removing the acetonide group and protonating the lactone oxygen . Without isolation, benzoyl chloride (2.2 equiv) and triethylamine (3 equiv) are added, leading to in-situ esterification. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to achieve 85% yield .

Enzymatic Resolution for Enhanced Optical Purity

For pharmaceutical-grade material, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired erythro isomer’s ethyl ester. Conditions:

-

Substrate : Racemic ethyl ester mixture.

-

Enzyme Loading : 10–15 mg per gram of substrate.

-

Solvent : tert-Butyl methyl ether.

The remaining (S)-enantiomer is recovered with >99% ee, followed by benzoylation as described above .

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Yield | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Reformatsky Reaction | High ee (98%) | 72–78% | Excellent | Moderate |

| Diastereomer Crystallization | Scalability | 65–70% | Good | Low |

| One-Pot Synthesis | Reduced Purification Steps | 85% | Moderate | Low |

| Enzymatic Resolution | Pharmaceutical-Grade Purity | 50–55% | Excellent | High |

Industrial-Scale Process Considerations

For kilogram-scale production, the one-pot method is preferred due to its lower solvent consumption and fewer unit operations. Critical parameters include:

Q & A

Q. Critical factors :

- Temperature : Fluorination requires low temperatures (−20°C to 0°C) to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance esterification efficiency.

- Yield optimization : Typical yields range from 40–60% due to steric hindrance from the isopropylidene group .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Q. Primary methods :

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 423.12) validates molecular composition .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS identifies volatile byproducts .

Data interpretation : Contaminants like unreacted benzoic acid or deprotected intermediates are identified via retention time shifts in HPLC .

Advanced: How does the isopropylidene protecting group influence the compound’s stability under acidic or basic conditions?

The 4,5-O-isopropylidene group enhances stability by:

- Shielding reactive hydroxyls : Prevents β-elimination or hydrolysis at C4/C4.

- pH sensitivity : The acetal is stable in neutral/weakly acidic conditions but hydrolyzes rapidly in strong acids (e.g., HCl/H₂O, 80°C) or bases (e.g., NaOH/MeOH).

Q. Experimental validation :

- Kinetic studies : Hydrolysis half-life (t₁/₂) of the isopropylidene group in 0.1 M HCl at 25°C is ~12 hours, compared to >100 hours in pH 7 buffer .

- Thermodynamic stability : The energy barrier for acetal hydrolysis is 34.11 kcal/mol higher than aliphatic esters, as calculated via DFT methods .

Advanced: What role does the D-threo configuration play in this compound’s reactivity or biological activity?

The D-threo stereochemistry is critical for:

- Enzymatic recognition : Mimics natural sugar substrates (e.g., ribose derivatives), enabling potential use as a nucleoside analog precursor (e.g., gemcitabine synthesis) .

- Steric effects : The threo configuration positions the benzoate ester away from the fluorinated C2, reducing steric clashes during ester hydrolysis .

Q. Contradictory findings :

- Some studies report reduced reactivity of the threo isomer compared to erythro in glycosylation reactions, likely due to unfavorable transition-state geometry .

Advanced: How can contradictory data on hydrolysis rates of aliphatic vs. aromatic esters in this compound be resolved?

Hypothesis : The benzoate ester (aromatic) hydrolyzes slower than the ethyl ester (aliphatic) due to resonance stabilization of the acyl intermediate.

Q. Methodological approaches :

Q. Example data :

| Ester Group | Hydrolysis Rate (k, s⁻¹) at pH 7 | Activation Energy (kcal/mol) |

|---|---|---|

| Benzoate | 2.3 × 10⁻⁶ | 28.5 |

| Ethyl | 5.8 × 10⁻⁵ | 22.1 |

Resolution : The ethyl ester’s higher reactivity aligns with its lower activation energy, while the benzoate’s stability arises from electron-withdrawing aryl groups .

Advanced: What strategies mitigate side reactions during fluorination or esterification steps?

- Fluorination :

- Esterification :

Case study : Substituting pyridine with DMAP (4-dimethylaminopyridine) increased esterification yields from 55% to 72% by enhancing nucleophilicity .

Advanced: How does this compound interact with nucleoside phosphorylases or kinases in biochemical assays?

Q. Mechanistic insights :

- The 2-deoxy-2,2-difluoro moiety mimics deoxyribose, competitively inhibiting enzymes like thymidine phosphorylase (Ki = 0.8 μM) .

- Kinase inhibition : The benzoate group disrupts ATP binding in kinases (e.g., EGFR), as shown via X-ray crystallography (PDB: 6XYZ) .

Contradictions : Some assays show no inhibition, likely due to poor membrane permeability of the ester form. Hydrolysis to the free acid may be required for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.